(3-Methyloxetan-3-yl)methyl 4-phenylbutanoate
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Overview
Description
(3-Methyloxetan-3-yl)methyl 4-phenylbutanoate is a chemical compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a phenylbutanoate group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyloxetan-3-yl)methyl 4-phenylbutanoate typically involves the esterification of 4-phenylbutanoic acid with (3-Methyloxetan-3-yl)methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: (3-Methyloxetan-3-yl)methyl 4-phenylbutanoate undergoes several types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form a lactone derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of lactone derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-Methyloxetan-3-yl)methyl 4-phenylbutanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methyloxetan-3-yl)methyl 4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The oxetane ring is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biomolecules, leading to potential biological effects. The phenylbutanoate group may also contribute to the compound’s activity by interacting with hydrophobic regions of target proteins .
Comparison with Similar Compounds
(3-Methyloxetan-3-yl)methanol: A precursor in the synthesis of (3-Methyloxetan-3-yl)methyl 4-phenylbutanoate.
4-Phenylbutanoic acid: Another precursor used in the synthesis.
Oxetane derivatives: Compounds with similar oxetane rings but different substituents.
Uniqueness: this compound is unique due to the combination of the oxetane ring and the phenylbutanoate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
89276-30-2 |
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Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(3-methyloxetan-3-yl)methyl 4-phenylbutanoate |
InChI |
InChI=1S/C15H20O3/c1-15(10-17-11-15)12-18-14(16)9-5-8-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3 |
InChI Key |
GAEHQBKPJMWHHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)COC(=O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
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